molecular formula C19H16FN5O2S B2555206 3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide CAS No. 2034458-38-1

3-(4-fluorophenyl)-1-methyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2555206
CAS No.: 2034458-38-1
M. Wt: 397.43
InChI Key: XYJJITDGJBFSRC-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known for their anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile, and caspase-3-mediated apoptosis .


Synthesis Analysis

The synthesis of this compound involves the reaction of guanidine HCl with a solution of sodium in methanol. The precipitated sodium chloride is filtered off, and a compound is added to the filtrate .


Molecular Structure Analysis

The molecular formula of the compound is C24H29FN4O2S . The structure includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic aromatic system with nitrogen atoms at positions 1 and 2 .


Chemical Reactions Analysis

The compound is part of the pyrazolo[3,4-d]pyrimidines class of compounds, which are known for their anticancer activity. They inhibit EGFR and ErbB2 kinases at the sub-micromolar level, causing induction of apoptosis .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 456.6 g/mol . It has a topological polar surface area of 93.2 Ų and a complexity of 710 .

Scientific Research Applications

Synthesis and Biological Evaluation

One study describes the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, including structures similar to the compound , as anticancer and anti-5-lipoxygenase agents. These compounds exhibit cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition, indicating potential applications in cancer treatment and anti-inflammatory therapies (Rahmouni et al., 2016).

Cytotoxic Activities

Another research focused on the synthesis of pyrazolo[1,5-a]pyrimidines and related Schiff bases, evaluating their cytotoxic activity against various human cancer cell lines. The findings suggest these compounds' potential as chemotherapeutic agents due to their ability to inhibit cancer cell proliferation (Hassan et al., 2015).

Crystal Structure and Biological Activity

Further investigation into the crystal structure and biological activity of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide revealed effective inhibition of cancer cell proliferation. This highlights the structural features contributing to the compound's biological efficacy (Liu et al., 2016).

Synthesis Methods

Studies also document methods for preparing pyrazolo[3,4-d]pyrimidin-4[5H]-ones, indicating the chemical flexibility and the potential for creating a wide array of derivatives with varied biological activities. These synthetic pathways could be foundational for developing new therapeutic agents (Miyashita et al., 1990).

Drug Efficacy and Molecular Docking

Research into the discovery, synthesis, and molecular corroborations of novel pyrazoles, including similar compounds, has shown significant results in drug efficacy through in silico, in vitro, and cytotoxicity validations. These studies indicate the compounds' potential in addressing needs for novel and effective drugs, particularly in anti-inflammatory and anti-cancer contexts (Thangarasu et al., 2019).

Mechanism of Action

The compound exhibits anticancer activity by inhibiting EGFR and ErbB2 kinases. This dual inhibition causes induction of apoptosis, which is confirmed by a significant increase in the level of active caspase-3 .

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2S/c1-24-16(10-15(23-24)12-2-4-13(20)5-3-12)17(26)21-7-8-25-11-22-18-14(19(25)27)6-9-28-18/h2-6,9-11H,7-8H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYJJITDGJBFSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCCN3C=NC4=C(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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